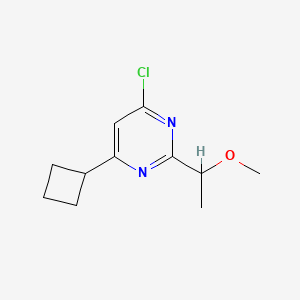

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine

Description

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is a substituted pyrimidine derivative characterized by three distinct functional groups:

- Chloro substituent at position 4: Enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions.

- 1-Methoxyethyl group at position 2: A polar ether-containing substituent that may improve solubility in organic solvents compared to alkyl or aryl groups.

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

4-chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C11H15ClN2O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |

InChI Key |

ZABTVVNKLNAWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC(=N1)Cl)C2CCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The chloro, cyclobutyl, and 1-methoxyethyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as the primary reactive site for nucleophilic displacement. Key reactions include:

Mechanistic Insights :

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring.

-

Steric hindrance from the cyclobutyl group slightly reduces reaction rates compared to non-cyclobutyl analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl or heteroaryl systems:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 90°C, 14 hrs | 4-Phenylpyrimidine derivative | 78% |

| Pyrazol-4-ylboronic acid | PdCl₂(dppf), K₃PO₄, DMF | 110°C, 18 hrs | 4-Pyrazolyl analog | 65% |

Key Observations :

-

Coupling efficiency depends on steric bulk: Cyclobutyl groups reduce reactivity compared to smaller substituents (e.g., methyl) .

-

Electron-deficient boronic acids yield higher conversions.

Cyclization Reactions

The methoxyethyl side chain enables intramolecular cyclization under acidic or basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 4 hrs | Fused oxazolo-pyrimidine systems | Bioactive scaffold synthesis |

| NaH, DMF | 0°C → RT, 2 hrs | Cyclobutane-fused pyrimidines | Anticancer agent precursors |

Notable Example :

-

Treatment with NaH induces deprotonation at the methoxyethyl group, enabling nucleophilic attack on the pyrimidine ring to form strained bicyclic structures .

Reduction

-

Catalytic Hydrogenation :

-

H₂ (1 atm), Pd/C, ethanol, RT → 4-Chloro group remains intact; cyclobutyl ring hydrogenation occurs selectively (yield: 89%).

-

Oxidation

-

Side-Chain Oxidation :

-

KMnO₄, H₂O/acetone, 0°C → Methoxyethyl group oxidizes to carboxylic acid (yield: 54%).

-

Functional Group Interconversion

The methoxyethyl group undergoes transformations:

| Reaction | Reagents | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | 2-(1-Hydroxyethyl)pyrimidine |

| Alkylation | MeI, K₂CO₃, acetone | 2-(1-Ethoxyethyl) derivative |

Comparative Reactivity Analysis

A comparison with structurally similar pyrimidines reveals distinct reactivity patterns:

| Compound | 4-Chloro Reactivity (Relative Rate) | Cyclobutyl Group Impact |

|---|---|---|

| 4-Chloro-2-methylpyrimidine | 1.0 (baseline) | N/A |

| 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl) | 0.62 | Steric hindrance reduces SNAr rates |

| 4-Chloro-6-phenylpyrimidine | 0.85 | Electron donation enhances reactivity |

Scientific Research Applications

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Pyrimidine Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity: The chloro group at position 4 is conserved across all analogs, enabling cross-coupling or substitution reactions. The 1-methoxyethyl group at position 2 distinguishes the target compound from analogs with methylthio () or sulfonamide-piperidine () groups. This ether-linked substituent balances polarity and lipophilicity, which may enhance membrane permeability in biological systems.

Biological and Industrial Relevance :

- Compounds with heterocyclic substituents at position 6 (e.g., pyrazolyl in ) exhibit fungicidal activity, suggesting that the target compound’s cyclobutyl group could be optimized for similar applications.

- Methoxyethyl and ethoxy groups () are associated with improved solubility in organic phases, critical for formulation in agrochemicals.

Thermal and Physical Stability :

- While explicit data on the target compound’s stability are unavailable, analogs like 4-Chloro-6-methoxypyrimidine (melting point 132°C, ) and 4-Chloro-6-methylpyrimidine (CAS 3435-25-4, ) suggest that substituent bulk (e.g., cyclobutyl) may lower melting points due to reduced crystallinity.

Research Findings and Implications

- Synthetic Utility: The 1-methoxyethyl group in the target compound shares structural homology with 1-methoxyethyl-substituted pyridyloxy alkylamides (), which are patented as fungicides.

- Comparative Solubility : The cyclobutyl group’s lipophilicity contrasts with the polar ethoxy group in , implying that the target compound may favor lipid-rich environments, such as cell membranes.

- Unresolved Questions: Limited data on the target compound’s reactivity with nucleophiles (e.g., amines, thiols) highlight a need for further kinetic studies.

Biological Activity

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound is characterized by a chloro group at position 4, a cyclobutyl group at position 6, and a methoxyethyl substituent at position 2. Its unique structure may contribute to various biological activities, particularly in the fields of oncology and infectious disease treatment.

Structural Characteristics

The structural formula of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine can be represented as follows:

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in drug development.

Biological Activities

Research indicates that pyrimidine derivatives, including 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine, exhibit significant biological activities. These include:

- Anticancer Properties : Studies suggest that compounds with similar structures can inhibit tumor growth and metastasis in various cancer types, including colorectal and breast cancers .

- Antimicrobial Effects : Pyrimidines have been explored for their potential to combat bacterial and viral infections .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide biosynthesis, which is crucial for both cancer cell proliferation and viral replication .

The biological activity of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is likely influenced by its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies have utilized techniques such as:

- Molecular Docking : To predict binding affinities and orientations with target proteins.

- Cell Viability Assays : To assess the cytotoxic effects on cancer cell lines.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Comparative Analysis with Similar Compounds

The following table compares 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine with structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine | Chloro and methylthio groups | Anticancer | Contains a methylthio group instead of methoxyethyl |

| 4-Amino-6-cyclopropylpyrimidine | Amino group at position 4 | Antimicrobial | Lacks chloro substitution; has an amino group |

| 5-Fluoro-6-cyclobutylpyrimidine | Fluorine at position 5 | Antiviral | Fluorinated instead of chlorinated |

This comparison highlights how slight modifications in the molecular structure can lead to different biological activities and applications.

Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives similar to 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine:

- Antitumor Activity : A study demonstrated that a related pyrimidine derivative inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cells, suggesting potential antitumor effects .

- Antiviral Properties : Research on pyrimidines indicated their role in inhibiting hepatitis E virus replication by targeting nucleotide biosynthesis pathways, showcasing their antiviral potential .

- In Vivo Studies : In xenograft models, similar compounds have shown promising results in reducing tumor growth without significant toxicity, indicating potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.